molecular formula C16H17ClOS B14593634 4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene CAS No. 61166-63-0

4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene

Cat. No.: B14593634
CAS No.: 61166-63-0
M. Wt: 292.8 g/mol
InChI Key: RSVLVMPJPAPNST-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene is an organic compound with a complex structure It consists of a benzene ring substituted with a chlorophenoxy group, a methyl group, and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with a suitable base, such as potassium hydroxide, to form the phenoxy ion. This ion then reacts with a chlorinated benzene derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chlorophenoxy group can be reduced to a phenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-phenoxybenzene: Similar structure but lacks the methyl and propylsulfanyl groups.

    4-Chlorodiphenyl ether: Similar structure but lacks the methyl and propylsulfanyl groups.

Uniqueness

4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene is unique due to the presence of both the methyl and propylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

61166-63-0

Molecular Formula

C16H17ClOS

Molecular Weight

292.8 g/mol

IUPAC Name

4-(4-chlorophenoxy)-1-methyl-2-propylsulfanylbenzene

InChI

InChI=1S/C16H17ClOS/c1-3-10-19-16-11-15(7-4-12(16)2)18-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3

InChI Key

RSVLVMPJPAPNST-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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